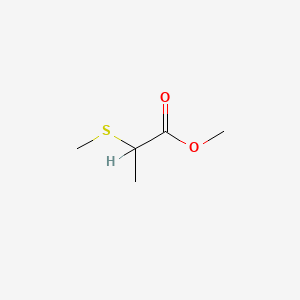

Methyl 2-(methylthio)propionate

Description

The exact mass of the compound this compound is 134.04015073 g/mol and the complexity rating of the compound is 82.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-4(8-3)5(6)7-2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPSBIWJVUCDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338319 | |

| Record name | methyl 2-(methylthio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33178-98-2, 61366-76-5 | |

| Record name | methyl 2-(methylthio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-METHYLTHIOPROPIONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(methylthio)propionate (CAS 61366-76-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(methylthio)propionate, with the CAS registry number 61366-76-5, is a sulfur-containing ester that serves as a versatile building block in organic synthesis.[1] Its unique combination of a reactive ester functionality and a nucleophilic thioether group makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on its utility for research and development professionals.

Physicochemical Properties

This compound is a colorless liquid.[2] While detailed experimental data for some properties are not widely published, its fundamental characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H10O2S | [1] |

| Molecular Weight | 134.20 g/mol | [1] |

| Boiling Point | 156-158 °C at 760 mmHg | [2] |

| Density | 1.041 g/cm³ | [3] |

| Flash Point | 56.11 °C (133.00 °F) | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Solubility | Soluble in alcohol, insoluble in water.[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through nucleophilic substitution reactions. A common and effective method involves the reaction of a suitable 2-halopropionate ester with a methylthiolate salt.

Experimental Protocol: Synthesis from Methyl 2-chloropropionate

This protocol describes the synthesis of this compound via an SN2 reaction between methyl 2-chloropropionate and sodium methanethiolate. The causality behind this choice of reactants lies in the high reactivity of the α-chloro ester towards nucleophilic attack and the ready availability of sodium methanethiolate.

Materials:

-

Methyl 2-chloropropionate

-

Sodium methanethiolate (CH₃SNa)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware and purification apparatus (distillation setup)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium methanethiolate in anhydrous DMF. The use of an inert atmosphere is crucial to prevent the oxidation of the thiolate.

-

Addition of Electrophile: Cool the solution in an ice bath. Slowly add methyl 2-chloropropionate dropwise from the dropping funnel to the stirred solution. The exothermic nature of the reaction necessitates slow addition and cooling to maintain control.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. This serves as a self-validating check for reaction completion.

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether). The addition of water quenches the reaction and dissolves inorganic byproducts.

-

Extraction and Washing: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers and wash sequentially with water and brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound. The purity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Synthesis of this compound via SN2 reaction.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its two primary functional groups: the ester and the thioether.

Reactions at the Ester Group

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(methylthio)propionic acid.[4] This transformation is fundamental for introducing a carboxylic acid functionality.

-

Reduction: The ester can be reduced to the corresponding alcohol, 2-(methylthio)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5] It is important to note that some racemization may occur during this reduction.[5]

-

Aminolysis: Reaction with amines can convert the ester into the corresponding amides, providing a route to a diverse range of derivatives.

Reactions Involving the Thioether Group

-

Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This allows for the modulation of the electronic and steric properties of the sulfur center.

-

Alkylation: The sulfur atom can act as a nucleophile and be alkylated to form sulfonium salts.

The presence of both functionalities makes this compound a valuable C5 building block in organic synthesis.[6]

Caption: Key reactions of this compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected signals include a singlet for the methyl ester protons (O-CH₃), a singlet for the methyl thioether protons (S-CH₃), a quartet for the proton at the C2 position (CH), and a doublet for the methyl protons at the C3 position (CH-CH₃).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display five distinct signals, one for each unique carbon atom in the molecule: the carbonyl carbon of the ester, the methoxy carbon of the ester, the carbon bearing the thioether group, the methyl carbon of the thioether, and the methyl carbon at the C3 position.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹. Other significant absorptions will include C-H stretching vibrations and C-O stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 134. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) and other characteristic fragments.

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in organic synthesis. Its bifunctional nature allows for its incorporation into a wide array of more complex molecular architectures.

Building Block in Medicinal Chemistry

While not a drug itself, its structural motifs are relevant to drug discovery. The thioether linkage is present in various biologically active compounds and can influence properties such as lipophilicity and metabolic stability. The ester group provides a convenient handle for further chemical modifications, enabling the synthesis of libraries of compounds for biological screening. It can be considered a valuable building block for fragment-based drug discovery (FBDD).[7]

Precursor for Agrochemicals and Flavors

Related organosulfur compounds find applications in the synthesis of agrochemicals.[6] For instance, the structurally similar 2-methyl-2-(methylthio)propanal is a key intermediate in the production of the insecticide Aldicarb.[6] While not used directly in fragrances or flavors, understanding its properties is relevant in the broader context of flavor and fragrance chemistry, where sulfur compounds often play a crucial role.[2]

Safety and Handling

This compound is intended for laboratory use by trained professionals.[1] Standard safety precautions should be observed when handling this chemical.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Handle in a well-ventilated area.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatibilities: It is incompatible with strong oxidizing agents.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

-

Owen, L. N., & Rahman, M. B. (1971). The synthesis and reduction of optically active 2-mercaptopropionic acid and some derivatives. Journal of the Chemical Society C: Organic, 2432-2440. [Link]

-

PubChem. (n.d.). Methyl 2-methyl-3-(methylthio)propionate. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of methyl α-methylthio-α-(2-thienyl)propionate. Retrieved February 28, 2026, from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved February 28, 2026, from [Link]

-

The Good Scents Company. (n.d.). methyl 2-(methyl thio) propionate. Retrieved February 28, 2026, from [Link]

-

PubChem. (n.d.). Methyl (R)-2-(methylthio)propanoate. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

-

ChemSrc. (2025). methyl 2-(methyl thio) propionate. Retrieved February 28, 2026, from [Link]

Sources

- 1. This compound | CAS 61366-76-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. methyl 2-(methyl thio) propionate [thegoodscentscompany.com]

- 3. methyl 2-(methyl thio) propionate | CAS#:61366-76-5 | Chemsrc [chemsrc.com]

- 4. 2-(Methylthio)propanoic acid | 58809-73-7 [sigmaaldrich.com]

- 5. The synthesis and reduction of optically active 2-mercaptopropionic acid and some derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

Technical Guide: Methyl 2-(methylthio)propionate vs. Methyl 3-(methylthio)propionate

This guide provides an in-depth technical analysis comparing Methyl 2-(methylthio)propionate and Methyl 3-(methylthio)propionate . It is structured to serve researchers requiring precise structural, synthetic, and application-based data.

Executive Summary

The distinction between this compound and Methyl 3-(methylthio)propionate lies in the regiochemistry of the methylthio (-SMe) substituent on the propionate backbone.

-

Methyl 3-(methylthio)propionate (3-MMP): A linear, achiral beta-thioester predominantly used as a high-impact flavorant (pineapple/tropical) and a metabolic intermediate in ethylene biosynthesis.

-

This compound (2-MMP): A branched, chiral alpha-thioester serving as a specialized building block for agrochemicals and pharmaceutical intermediates, particularly where stereocontrol at the

-carbon is required.

Structural & Physicochemical Analysis

Structural Comparison

The core difference is the position of the sulfur atom relative to the carbonyl group.

| Feature | This compound | Methyl 3-(methylthio)propionate |

| IUPAC Name | Methyl 2-(methylsulfanyl)propanoate | Methyl 3-(methylsulfanyl)propanoate |

| CAS Number | 61366-76-5 | 13532-18-8 |

| Structure Type | ||

| Chirality | Yes (C2 is a stereocenter) | No (Achiral) |

| Electronic Effect | Sulfur is adjacent to the carbonyl | Sulfur is isolated from the carbonyl by an ethylene spacer, reducing electronic crosstalk. |

Physicochemical Properties

| Property | 2-Isomer (Alpha) | 3-Isomer (Beta) |

| Molecular Formula | ||

| Molecular Weight | 134.20 g/mol | 134.20 g/mol |

| Boiling Point | ~157.6°C (at 760 mmHg) | 74-75°C (at 13 mmHg) |

| Density | 1.041 g/cm³ | 1.077 g/cm³ |

| Odor Profile | Sulfurous, pungent, vegetative (onion/garlic nuances). | Sweet, fruity, pineapple, tropical. |

| Solubility | Soluble in alcohol, ether; low water solubility. | Soluble in alcohol, propylene glycol; insoluble in water. |

Synthetic Methodologies

Synthesis of Methyl 3-(methylthio)propionate (3-MMP)

Mechanism: Michael Addition The industrial standard involves the conjugate addition of methanethiol to methyl acrylate. This reaction is highly atom-efficient and typically catalyzed by a base (e.g., triethylamine or basic ion-exchange resins).

Protocol:

-

Reagents: Methyl acrylate (1.0 eq), Methanethiol (1.05 eq), Triethylamine (catalytic, 1-2 mol%).

-

Setup: Use a pressure-rated vessel or reflux condenser due to the volatility of methanethiol (BP 6°C).

-

Procedure:

-

Cool methyl acrylate to 0°C.

-

Slowly introduce methanethiol gas or liquid while maintaining temperature <10°C to prevent polymerization.

-

Add catalyst.

-

Stir at room temperature for 2-4 hours.

-

-

Purification: Distillation under reduced pressure.

Synthesis of this compound (2-MMP)

Mechanism: Nucleophilic Substitution (

Protocol:

-

Reagents: Methyl 2-chloropropionate (1.0 eq), Sodium thiomethoxide (NaSMe, 1.1 eq), DMF or Methanol (solvent).

-

Procedure:

-

Dissolve NaSMe in dry DMF under

atmosphere. -

Cool to 0°C.

-

Add Methyl 2-chloropropionate dropwise (exothermic reaction).

-

Allow to warm to room temperature and stir for 6-12 hours.

-

-

Workup: Quench with water, extract with diethyl ether, wash with brine, and dry over

. -

Purification: Fractional distillation.

Visualized Synthetic Pathways

Caption: Comparative synthetic routes. Top: 1,4-addition for the 3-isomer. Bottom: Alpha-substitution for the 2-isomer.

Spectroscopic Identification (NMR)

Distinguishing these isomers requires analyzing the splitting patterns of the propionate backbone.

| Feature | 3-Isomer (Beta-substituted) | 2-Isomer (Alpha-substituted) |

| Backbone Pattern | Two Triplets ( | Quartet + Doublet ( |

| S-Methyl | Singlet (~2.1 ppm) | Singlet (~2.1 ppm) |

| O-Methyl | Singlet (~3.7 ppm) | Singlet (~3.7 ppm) |

Diagnostic Key: Look for the doublet at ~1.4 ppm . If present, you have the 2-isomer. If you see two coupled triplets in the 2.5–3.0 ppm range, you have the 3-isomer.

Applications in Research & Drug Development

Methyl 3-(methylthio)propionate (3-MMP)

-

Flavor Chemistry: A primary component of pineapple flavor (FEMA 2720).[3] It is used to impart "freshness" and tropical notes in food formulations.

-

Metabolic Research: Used as a reference standard in studying methionine metabolism, specifically the ethylene biosynthesis pathway in plants where methionine converts to S-adenosylmethionine (SAM).

This compound (2-MMP)

-

Chiral Building Block: The 2-isomer is critical in asymmetric synthesis. By starting with optically pure (S)-methyl lactate, researchers can synthesize (R)-Methyl 2-(methylthio)propionate (with inversion of configuration) for use in chiral drugs.

-

Agrochemical Precursors: The

-thioether motif is found in specific aryloxypropionic acid herbicides. The 2-MMP structure serves as a scaffold for testing bioisosteres (replacing oxygen with sulfur) to alter metabolic stability in crop protection agents. -

Pharmaceutical Intermediates: Analogues such as Ethyl 2-methyl-2-(methylthio)propionate are investigated as intermediates for antigout agents and other bioactive sulfur-containing heterocycles.

Application Logic Diagram

Caption: Divergent application fields. 3-MMP dominates sensory science; 2-MMP dominates synthetic chemistry.

Safety & Handling

-

Odor Control: Both compounds contain sulfur and possess potent odors. 3-MMP is pleasant at low concentrations but pungent in neat form. 2-MMP is generally disagreeable. Handle only in a functioning fume hood.

-

Oxidation: Thioethers are susceptible to oxidation to sulfoxides (

) and sulfones (

References

-

TCI Chemicals. Methyl 3-(Methylthio)propionate Product Specifications & Safety Data. Retrieved from

-

Santa Cruz Biotechnology. this compound (CAS 61366-76-5) Product Data.[4] Retrieved from [4]

-

PubChem. Methyl 2-methyl-3-(methylthio)propionate (Structural Analog Data). Retrieved from

-

NIST WebBook. 3-(Methylthio)propanoic acid methyl ester Mass Spectrum. Retrieved from

-

The Good Scents Company. Methyl 3-(methylthio)propionate Organoleptic Properties. Retrieved from

Sources

An In-depth Technical Guide to the Chemical Safety of Methyl 2-methylsulfanylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylsulfanylpropanoate, a sulfur-containing ester with the chemical formula C₅H₁₀O₂S, is a compound that finds application in various research and development settings, including as a building block in organic synthesis and for the development of novel pharmaceutical agents. Its distinct structural features, combining an ester and a thioether functional group, offer unique chemical properties but also necessitate a thorough understanding of its safety profile to ensure safe handling and mitigate potential risks in the laboratory. This guide provides a comprehensive overview of the chemical safety of Methyl 2-methylsulfanylpropanoate, synthesizing available data to offer practical, field-proven insights for its responsible use.

Hazard Identification and Classification

A critical first step in the safe handling of any chemical is a comprehensive understanding of its intrinsic hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 2-methylsulfanylpropanoate is classified with the following hazards:

-

Flammable Liquid: It is a combustible liquid and vapor, posing a fire risk in the presence of ignition sources.

-

Acute Oral Toxicity: The compound is harmful if swallowed.

-

Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation upon contact.

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.

It is noteworthy that while some safety data sheets for the related isomer, methyl 2-(methylthio)propionate, may indicate it is not considered hazardous under US OSHA standards, the specific GHS classifications for Methyl 2-methylsulfanylpropanoate (CAS No. 61366-76-5) should be prioritized to ensure the highest level of safety.

GHS Hazard Summary Table

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Toxicological Profile: A Data-Driven Assessment

For a comparative perspective, the structurally related compound, Methyl 3-(methylthio)propionate, has a reported dermal LD50 of 1,100 mg/kg (ATE) and an inhalative LC50/4 h of 11 mg/l (ATE). While not directly applicable, this data on a close analogue underscores the need for caution and the implementation of robust protective measures when handling Methyl 2-methylsulfanylpropanoate.

Based on available information for related compounds, Methyl 2-methylsulfanylpropanoate is not classified as a skin sensitizer, germ cell mutagen, carcinogen, or reproductive toxicant. However, the absence of data should not be interpreted as a definitive lack of hazard. A conservative approach to handling is always recommended.

Exposure Control and Personal Protection: A Hierarchy of Controls

To minimize exposure and ensure a safe working environment, a hierarchy of controls should be implemented. This approach prioritizes engineering and administrative controls over personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All work with Methyl 2-methylsulfanylpropanoate should be conducted in a well-ventilated area. A chemical fume hood is essential for procedures that may generate vapors or aerosols.

-

Containment: For larger scale operations or when the potential for release is significant, closed systems should be utilized.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound. These should include instructions for safe handling, storage, and emergency procedures.

-

Training: All personnel handling the substance must be thoroughly trained on its hazards, safe handling procedures, and emergency response.

-

Hygiene Practices: Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly with soap and water after handling the compound.

Personal Protective Equipment (PPE)

While engineering and administrative controls are primary, appropriate PPE is a critical final barrier to exposure.

| Body Part | Protective Equipment | Specifications |

| Eyes/Face | Safety glasses with side shields or chemical goggles | Must comply with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield may be necessary for splash hazards. |

| Skin | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use. |

| Lab coat | A flame-retardant lab coat should be worn to protect against splashes and fire hazards. | |

| Respiratory | None required for normal, small-scale use in a fume hood. | For larger quantities, potential for aerosol generation, or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Safe Handling, Storage, and Emergency Protocols

Prudent Handling Practices

-

Avoid Inhalation, Ingestion, and Contact: Take all necessary precautions to prevent contact with skin and eyes, and to avoid inhaling vapors.

-

Use Non-Sparking Tools: Due to its flammability, use non-sparking tools and equipment.

-

Grounding and Bonding: For transfers of larger quantities, ensure that containers and receiving equipment are properly grounded and bonded to prevent static discharge.

-

Keep Away from Ignition Sources: Avoid open flames, sparks, and hot surfaces.

Chemical Storage

-

Container: Store in a tightly closed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat.

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.

Emergency Response Protocols

A well-defined emergency plan is crucial for mitigating the consequences of an accidental release or exposure.

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

-

Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.

-

Specific Hazards: Vapors are flammable and may form explosive mixtures with air. Containers may explode when heated. Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides.

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 3). Eliminate all ignition sources.

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.

-

Containment and Clean-up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal. For large spills, dike the area to contain the spill and collect the material for disposal.

Stability and Reactivity Profile

Methyl 2-methylsulfanylpropanoate is generally stable under recommended storage conditions. However, it is important to be aware of its potential reactivity.

-

Conditions to Avoid: Heat, flames, sparks, and other ignition sources.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. Reactions with these materials can be exothermic and may produce hazardous products.

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release carbon monoxide, carbon dioxide, and sulfur oxides.

Environmental and Disposal Considerations

Environmental Fate and Ecotoxicity

Disposal

All waste containing Methyl 2-methylsulfanylpropanoate should be considered hazardous waste.

-

Waste Collection: Collect all waste in designated, properly labeled, and sealed containers. Do not mix with incompatible wastes.

-

Disposal Method: Disposal must be in accordance with all applicable local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.

Visualizing Safety: Workflows and Logical Relationships

Emergency Response Workflow

Caption: Workflow for handling emergency situations involving Methyl 2-methylsulfanylpropanoate.

Hierarchy of Controls for Safe Handling

Caption: The hierarchy of controls for mitigating exposure to Methyl 2-methylsulfanylpropanoate.

Conclusion: A Commitment to Safety

Methyl 2-methylsulfanylpropanoate is a valuable compound for scientific research and development. However, its safe use is contingent upon a thorough understanding and diligent application of safety protocols. This guide has provided a comprehensive overview of its hazards, handling procedures, and emergency responses, grounded in the principles of scientific integrity and risk mitigation. By adhering to the principles outlined herein, researchers, scientists, and drug development professionals can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.

References

biological role of Methyl 2-(methylthio)propionate in methionine catabolism

The Biological Role of Methyl (Methylthio)propionates in Methionine Catabolism[1][2]

Executive Summary This technical guide elucidates the biological role and metabolic formation of methyl esters derived from methionine catabolism, specifically addressing the distinction between Methyl 2-(methylthio)propionate and the biologically dominant Methyl 3-(methylthio)propionate (MMP) . While the 2-isomer is a known synthetic flavorant, the 3-isomer (MMP) represents the primary volatile catabolite produced via the Ehrlich pathway in yeast and mammalian transamination pathways. This document details the mechanistic formation of these Volatile Sulfur Compounds (VSCs), their role in redox balancing and flavor genesis, and provides validated protocols for their detection.

Molecular Identity & Isomer Distinction

In the context of methionine catabolism, precision in nomenclature is critical due to the existence of structural isomers with distinct origins.

| Feature | Methyl 3-(methylthio)propionate (MMP) | This compound |

| Structure | ||

| Sulfur Position | ||

| Biological Origin | Major Methionine Catabolite (Ehrlich Pathway) | Synthetic / Trace Isomer (Rare in biology) |

| CAS Number | 13532-18-8 | 61366-76-5 |

| Role | Flavor volatile (pineapple/cheese), Sulfur sink | Fragrance ingredient (Green/Sulfurous) |

Scientific Note: The biological literature predominantly identifies the 3-isomer (MMP) as the direct downstream product of methionine degradation. The 2-isomer typically requires synthetic rearrangement or specific precursors (e.g., S-methylcysteine) not central to the canonical methionine pathway. Consequently, this guide focuses on the MMP pathway as the functional biological role, while noting the 2-isomer as a structural analog.

Mechanistic Pathways of Formation

The formation of methyl (methylthio)propionates from methionine occurs primarily through the Ehrlich Pathway (in fermentative yeast) or the Transamination Pathway (in mammals/bacteria).

The Ehrlich Pathway (Yeast/Microbial)

In Saccharomyces cerevisiae and other fermentative organisms, methionine is catabolized to regenerate NAD+ and manage amino nitrogen.

-

Transamination: Methionine is converted to

-keto- -

Decarboxylation: KMBA is decarboxylated by decarboxylases (e.g., Aro10p) to form Methional (3-methylthiopropionaldehyde).

-

Oxidation/Esterification:

-

Methional is oxidized to 3-(methylthio)propionic acid (MTPA) .

-

MTPA is esterified with methanol (often enzymatically mediated by alcohol acyltransferases) to form Methyl 3-(methylthio)propionate (MMP) .

-

The Mammalian Transamination Pathway

In mammalian liver mitochondria, a similar "methionine salvage" bypass occurs when the transsulfuration pathway is saturated.

-

Methionine

KMBA -

MTPA can be further metabolized to methanethiol and CO2, or esterified in specific pathological or dietary contexts.

Pathway Visualization (DOT Diagram)

Caption: The Ehrlich pathway converting L-Methionine to Methyl 3-(methylthio)propionate via KMBA and Methional intermediates.

Biological Significance & Applications[3][4][5]

Flavor & Fragrance Chemistry

MMP is a potent Volatile Sulfur Compound (VSC) with a detection threshold in the ppb range.

-

Sensory Profile: At low concentrations, it imparts a sweet, pineapple, or cheesy character. At high concentrations, it becomes sulfurous and onion-like.

-

Fermentation Marker: Its presence correlates with the ripening of surface-ripened cheeses (e.g., Camembert) and the aging of wines, serving as a biomarker for specific yeast metabolic activity.

Redox Balance & Sulfur Scavenging

The conversion of Methional to Methionol (reduction) consumes NADH, while the oxidation to MTPA generates NADH. The formation of the ester (MMP) effectively sequesters the sulfur moiety in a volatile, lipophilic form, allowing the cell to excrete excess sulfur when the transsulfuration pathway (Cysteine synthesis) is downregulated or saturated.

Experimental Protocol: Detection & Quantification

Objective: Isolate and quantify Methyl (methylthio)propionates from biological media using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Materials

-

Internal Standard: Ethyl 3-(methylthio)propionate (to differentiate from the methyl ester analyte).

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

-

Column: DB-WAX or equivalent polar capillary column (30 m × 0.25 mm, 0.25 µm film).

Protocol Steps

-

Sample Preparation:

-

Aliquot 5 mL of cell-free supernatant (fermentation broth) or tissue homogenate into a 20 mL headspace vial.

-

Add 1.5 g NaCl (to induce "salting out" and increase volatility).

-

Add 10 µL of Internal Standard (50 ppm stock).

-

Seal with a PTFE-lined magnetic screw cap.

-

-

Extraction (HS-SPME):

-

Incubate vial at 40°C for 15 min (equilibration).

-

Expose SPME fiber to headspace for 30 min at 40°C with agitation (250 rpm).

-

-

GC-MS Analysis:

-

Desorption: 3 min at 250°C in splitless mode.

-

Oven Program: 40°C (hold 2 min)

5°C/min to 240°C -

MS Detection: Electron Impact (EI) mode, 70 eV. Scan range m/z 30–300.

-

-

Data Validation:

-

Target Ion (MMP): Monitor m/z 134 (Molecular Ion) and m/z 61 (CH3-S-CH2+).

-

Target Ion (2-isomer): If present, monitor m/z 134 and distinct fragmentation pattern (alpha-cleavage).

-

Quantification: Calculate Relative Response Factor (RRF) against the internal standard.

-

References

-

Steele, R. D., & Benevenga, N. J. (1978).[1] Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism in vitro.[1][2][3] Journal of Biological Chemistry, 253(21), 7844-7850.[1][2] Link

-

Perpète, P., et al. (2006).[4] Methionine catabolism in Saccharomyces cerevisiae. FEMS Yeast Research, 6(1), 48-56.[4] Link

-

Landaud, S., Helinck, S., & Bonnarme, P. (2008). Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food. Applied Microbiology and Biotechnology, 77, 1191–1205. Link

-

PubChem. (n.d.).[5] this compound (Compound Summary). National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Methionine catabolism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 2-methyl-2-(methylthio)propionate | C7H14O2S | CID 3016499 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 2-(methylthio)propionate in Fermentation Byproducts: A Technical Guide

Foreword: The Double-Edged Sword of Sulfur in Fermentation

In the intricate world of fermentation, sulfur compounds represent a fascinating duality. On one hand, they are responsible for some of the most sought-after aromatic complexities in products like wine, beer, and cheese. Thiols, for instance, can impart desirable notes of passionfruit, grapefruit, and blackcurrant.[1] On the other hand, an imbalance or the presence of specific sulfur-containing molecules can lead to significant off-flavors, often described as cooked cabbage, rotten eggs, or stagnant water.[2] This guide delves into the specifics of a lesser-known but potentially significant sulfur compound: methyl 2-(methylthio)propionate. While not as extensively studied as other volatile sulfur compounds (VSCs), its unique structure suggests a role in the complex flavor profiles of fermented goods. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential origins, sensory impact, and analytical challenges.

The Chemical Identity and Sensory Profile of this compound

This compound is a thioether and an ester with the chemical formula C5H10O2S.[1][3] Its structure is characterized by a propionate backbone with a methylthio (-SCH3) group at the second carbon position.

| Property | Value |

| Molecular Formula | C5H10O2S |

| Molecular Weight | 134.20 g/mol |

| CAS Number | 61366-76-5 |

| Boiling Point | 157.6°C at 760 mmHg |

| Flash Point | 56.11°C (133.00°F) |

| Odor Description | Stench |

Table 1: Physicochemical Properties of this compound.[4][5][6]

The sensory properties of this compound are not extensively documented in flavor and fragrance literature, with some sources describing its odor as a "stench".[4] This contrasts with its structural isomer, methyl 3-(methylthio)propionate, which is known to contribute to pineapple and other fruit flavors.[7] The position of the methylthio group significantly influences the molecule's interaction with olfactory receptors, leading to vastly different sensory perceptions. It is plausible that at very low concentrations, below the threshold of being perceived as a "stench," it may contribute to more complex, perhaps savory or "umami" notes in certain fermented products.

Potential Biosynthetic and Chemical Formation Pathways

The presence of this compound in fermentation byproducts is likely the result of microbial metabolism, specifically from the pathways involving sulfur-containing amino acids and propionate metabolism.

Precursors from Methionine Metabolism

The primary sulfur donor in many biological systems is the amino acid methionine. During fermentation, yeast and other microorganisms metabolize methionine, leading to the formation of several potent volatile sulfur compounds.[2] A key intermediate in this process is methanethiol (CH3SH), which possesses a strong, unpleasant odor.

The Role of Propionate Metabolism

Propionic acid and its activated form, propionyl-CoA, are common intermediates in microbial metabolism. In Saccharomyces cerevisiae, propionate is primarily metabolized through the 2-methylcitrate pathway.[8]

A Plausible Formation Pathway

A likely pathway for the formation of this compound involves the enzymatic or spontaneous reaction between methanethiol and a propionate-derived precursor. While direct evidence for an enzyme that synthesizes this compound is lacking, studies on the formation of other S-methyl thioesters provide a strong basis for this hypothesis. For instance, research on Geotrichum candidum has demonstrated the enzymatic synthesis of S-methyl thioacetate from methanethiol and acetyl-CoA.[9][10]

A proposed analogous pathway for this compound could involve the following steps:

-

Methanethiol Formation: Degradation of methionine by microbial enzymes releases methanethiol.

-

Propionyl-CoA Formation: Propionic acid, either present in the fermentation medium or produced by the microorganism, is activated to propionyl-CoA.

-

Thioesterification: A putative thioester synthase or a spontaneous chemical reaction could then catalyze the formation of S-methyl thiopropionate from methanethiol and propionyl-CoA.

-

Esterification: The resulting S-methyl thiopropionate could then be esterified to form this compound.

Another potential route involves Radical S-Adenosylmethionine (SAM) enzymes, which are known to catalyze methylthiolation reactions by transferring a methylthio group to a substrate.[11][12] This would involve the direct addition of a methylthio group to a propionate precursor.

Caption: Plausible formation pathways for this compound.

Analytical Methodologies for Detection and Quantification

The analysis of volatile sulfur compounds like this compound in complex matrices such as fermentation broths presents a significant challenge due to their typically low concentrations and the presence of interfering compounds. The method of choice is gas chromatography (GC) coupled with a selective detector.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a sensitive, solvent-free extraction technique ideal for volatile and semi-volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile compounds.

Detailed Experimental Protocol: HS-SPME-GC-MS Analysis

Objective: To quantify the concentration of this compound in a liquid fermentation byproduct.

Materials:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

HS-SPME autosampler

-

SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

This compound standard

-

Internal standard (e.g., 2-methyl-3-heptanone)

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation:

-

Pipette 5 mL of the fermentation byproduct into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to increase the ionic strength of the sample and promote the release of volatile compounds.

-

Add a known concentration of the internal standard.

-

Immediately seal the vial.

-

-

HS-SPME Extraction:

-

Place the vial in the autosampler tray.

-

Equilibrate the sample at 40°C for 15 minutes with agitation.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

-

-

GC-MS Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

Column: Use a mid-polar capillary column (e.g., DB-624 or equivalent).

-

Oven Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode at 70 eV.

-

Scan range: m/z 35-350.

-

Acquire data in both full scan and selected ion monitoring (SIM) mode for higher sensitivity. Key ions for this compound would need to be determined from its mass spectrum.

-

-

-

Quantification:

-

Create a calibration curve using standard solutions of this compound at different concentrations, each with the same concentration of the internal standard.

-

Calculate the concentration of this compound in the sample by comparing its peak area relative to the internal standard against the calibration curve.

-

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Control Strategies in Fermentation

Controlling the formation of this compound, particularly if it is determined to be a negative flavor compound, would involve strategies aimed at limiting the availability of its precursors.

-

Yeast Strain Selection: Different yeast strains have varying levels of enzymes involved in sulfur metabolism.[2] Selecting strains known to produce lower levels of methanethiol can be a primary control point.

-

Nutrient Management: The nitrogen and sulfur content of the fermentation medium can significantly impact the production of volatile sulfur compounds.[2] Ensuring adequate, but not excessive, levels of yeast assimilable nitrogen (YAN) can help minimize the degradation of sulfur-containing amino acids.

-

Control of Precursor Availability: Limiting the concentration of propionic acid in the initial medium, if possible, could reduce the formation of propionyl-CoA and, consequently, this compound.

-

Fermentation Conditions: Temperature and aeration can influence yeast metabolism and the production of flavor compounds.[2] Optimization of these parameters for a given yeast strain can help to minimize the formation of undesirable byproducts.

Conclusion and Future Directions

This compound remains a relatively enigmatic compound in the context of fermentation science. While its presence is plausible based on known biochemical pathways, direct evidence of its occurrence and sensory impact in common fermented products is limited. The information presented in this guide, based on analogous compounds and established metabolic principles, provides a solid foundation for researchers to begin investigating this molecule.

Future research should focus on:

-

Screening for Occurrence: Targeted analytical screening of a wide range of fermented products to confirm the presence and typical concentration ranges of this compound.

-

Sensory Evaluation: Rigorous sensory analysis, including the determination of its odor detection threshold and flavor profile at various concentrations, is crucial to understand its role as either a desirable flavor contributor or a source of off-flavors.

-

Elucidation of Biosynthetic Pathways: Isotopic labeling studies could definitively trace the metabolic origins of this compound in fermenting microorganisms.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the complex interplay of sulfur compounds in shaping the sensory landscape of fermented foods and beverages.

References

-

G. candidum, "Enzymatic versus spontaneous S-methyl thioester synthesis in Geotrichum candidum," FEMS Microbiology Letters, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

G. candidum, "Enzymatic versus spontaneous S-methyl thioester synthesis in Geotrichum candidum," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

"Radical SAM Enzymes in Methylation and Methylthiolation," NIH Public Access, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

"Enzymatic Synthesis of Thioesters from Thiols and Vinyl Esters in a Continuous-Flow Microreactor," MDPI, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

The Good Scents Company, "methyl 2-methyl-3-(methyl thio) propionate," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

"The methylthiolation reaction mediated by the Radical-SAM enzymes," NIH Public Access, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

The Good Scents Company, "methyl 2-(methyl thio) propionate," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

"S-Adenosyl methionine," Wikipedia, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

"Design and synthesis studies of new s-adenosyl-l-methionine analogues," Digital Commons @ NJIT, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

"Acceptable Off-Flavors in Beer and Homebrew," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

"The Enzymatic Synthesis of Fatty Acid Methyl Esters by Carboxyl Group Alkylation," PubMed, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

"Propionate metabolism in yeast and plants," HHU, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

The Good Scents Company, "ethyl 2-methyl-2-(methyl thio) propionate," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

Flavor and Extract Manufacturers Association, "METHYLTHIO 2-(ACETYLOXY)PROPIONATE | FEMA," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

"Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties," Frontiers, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

Scent.vn, "Ethyl 2-(methylthio)propionate CAS# 40800-76-8," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

CPAChem, "Safety data sheet," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

SIELC Technologies, "Propanal, 2-methyl-2-(methylthio)-," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

"2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance," PubMed, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

Nordeast Brewers Alliance, "Off Flavor Tasting Guide," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

- Google Patents, "Process for the preparation of hydroxy methylthiobutyric acid esters," [Online]. Available: . [Accessed: Oct. 26, 2023].

-

"Understanding Off-Flavors in Beer: Common Culprits and How to Avoid Them," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

PubChem, "Methyl 2-methyl-3-(methylthio)propionate," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

- Google Patents, "Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method," [Online]. Available: . [Accessed: Oct. 26, 2023].

-

"Propionate Metabolism in Saccharomyces Cerevisiae: Implications for the Metabolon Hypothesis," PubMed, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

"Microbial Propionic Acid Production," MDPI, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

"Control of Off-Flavors During Fermentation," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

"Screening of Yeasts Isolated from Baijiu Environments for Producing 3-Methylthio-1-propanol and Optimizing Production Conditions," MDPI, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

PubChem, "Methyl (R)-2-(methylthio)propanoate," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

"Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections," NIH Public Access, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

"Impact of Fermentation Processes on the Bioactive Profile and Health-Promoting Properties of Bee Bread, Mead and Honey Vinegar," MDPI, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

Restek, "Methyl propionate," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

-

"The Combined Analysis of GC-IMS and GC-MS Reveals the Differences in Volatile Flavor Compounds between Yak and Cattle-Yak Meat," MDPI, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

Sources

- 1. This compound | CAS 61366-76-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. brewingscience.com [brewingscience.com]

- 3. CN102798688B - Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl 2-methyl-3-(methylthio)propionate | C6H12O2S | CID 3018979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propionate metabolism in Saccharomyces cerevisiae: implications for the metabolon hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Radical SAM Enzymes in Methylation and Methylthiolation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The methylthiolation reaction mediated by the Radical-SAM enzymes - PMC [pmc.ncbi.nlm.nih.gov]

difference between methyl 2-methylthiopropionate and methyl 3-methylthiopropionate

Technical Analysis: Methyl 2-Methylthiopropionate vs. Methyl 3-Methylthiopropionate

Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Flavor Scientists

Executive Summary

The structural isomerism between Methyl 3-methylthiopropionate (M3MTP) and Methyl 2-methylthiopropionate (M2MTP) represents a classic case where a single positional shift of a heteroatom dictates vastly different functional applications, regulatory statuses, and synthetic pathways.

While M3MTP (FEMA 2720) is a high-value aroma chemical critical to the flavor industry for its characteristic pineapple and cooked-vegetable notes, M2MTP serves primarily as a specialized intermediate in organic synthesis. This guide delineates the physicochemical, synthetic, and spectroscopic differences between these two thioethers, providing actionable protocols for their discrimination and preparation.

Structural & Physicochemical Characterization

The fundamental difference lies in the position of the methylthio (-SMe) group relative to the carbonyl moiety. This positional change alters the electronic environment of the molecule, affecting proton acidity, metabolic stability, and olfactory receptor binding.

Table 1: Comparative Physicochemical Profile

| Feature | Methyl 3-methylthiopropionate (M3MTP) | Methyl 2-methylthiopropionate (M2MTP) |

| CAS Number | 13532-18-8 | 16905-17-0 |

| FEMA Number | 2720 | Not Listed (Primary use: Intermediate) |

| IUPAC Name | Methyl 3-(methylsulfanyl)propanoate | Methyl 2-(methylsulfanyl)propanoate |

| Structure | ||

| Formula | ||

| Boiling Point | 74–75 °C @ 13 mmHg | ~60–62 °C @ 12 mmHg (Est.) |

| Odor Profile | Pineapple, cooked vegetable, sulfurous | Pungent, sulfurous, vegetative |

| Key Reactivity | Retro-Michael elimination |

Spectroscopic Differentiation (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing these isomers. The coupling patterns of the propionate backbone are distinct.

-

M3MTP (

H-NMR): Characterized by two distinct triplets (approx. -

M2MTP (

H-NMR): Characterized by a doublet (approx.

Synthetic Pathways & Process Chemistry

The synthesis of these isomers utilizes fundamentally different reaction mechanisms: Conjugate Addition for the 3-isomer and Nucleophilic Substitution for the 2-isomer.

Mechanism 1: M3MTP via Michael Addition

The industrial standard for M3MTP involves the base-catalyzed addition of methyl mercaptan (MeSH) to methyl acrylate. This is an atom-economical "Click" type reaction with 100% atom utilization.

Mechanism 2: M2MTP via Nucleophilic Substitution ( )

M2MTP is synthesized by displacing a halide (typically chloride or bromide) from an

Figure 1: Comparative synthetic pathways. Top: Atom-economical Michael addition for M3MTP. Bottom: Substitution reaction for M2MTP generating salt waste.

Functional Applications & Biological Logic

Flavor & Fragrance (M3MTP Dominance)

Methyl 3-methylthiopropionate is a "character impact compound" for pineapple flavors. Its sensory threshold is low (ppb range). The position of the sulfur atom at the

-

Regulatory Status: FEMA 2720, JECFA 472. Approved for food use.

Pharmaceutical Intermediates (M2MTP Utility)

M2MTP is often used as a scaffold in drug design where a stable thioether linkage is required at a chiral center.

-

Metabolic Logic:

-

M3MTP: Susceptible to Retro-Michael decomposition in vivo, potentially releasing reactive acrylates.

-

M2MTP: The

-methyl group sterically hinders enzymatic attack and prevents simple elimination, making it a more robust motif for metabolic stability in drug candidates.

-

Experimental Protocols

Safety Warning: Both protocols involve volatile sulfur compounds (VSCs) with low odor thresholds. All work must be performed in a properly functioning fume hood. Sodium thiomethoxide is highly alkaline and toxic.

Protocol A: Synthesis of Methyl 3-methylthiopropionate (M3MTP)

Rationale: Base-catalyzed conjugate addition.

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a dry-ice/acetone condenser, and a gas inlet tube.

-

Reagents:

-

Methyl Acrylate (1.0 eq)

-

Methyl Mercaptan (1.05 eq, gas or liquid)

-

Triethylamine (

) (0.05 eq, catalyst)

-

-

Procedure:

-

Charge the flask with Methyl Acrylate and

. Cool to 0°C. -

Slowly bubble Methyl Mercaptan into the solution (or add liquid MeSH via addition funnel) while maintaining the temperature below 10°C (exothermic reaction).

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Monitoring: Check reaction progress via GC-MS or TLC (disappearance of acrylate).

-

-

Workup:

-

Wash the organic layer with dilute HCl (to remove amine catalyst) and then saturated

. -

Dry over

and concentrate.

-

-

Purification: Distillation under reduced pressure (approx. 75°C @ 13 mmHg).

Protocol B: Synthesis of Methyl 2-methylthiopropionate (M2MTP)

Rationale:

-

Setup: Equip a round-bottom flask with a reflux condenser and addition funnel under nitrogen atmosphere.

-

Reagents:

-

Methyl 2-chloropropionate (1.0 eq)

-

Sodium Thiomethoxide (NaSMe) (1.1 eq, powder or methanolic solution)

-

Solvent: Methanol (anhydrous) or THF.

-

-

Procedure:

-

Dissolve NaSMe in anhydrous methanol at 0°C.

-

Add Methyl 2-chloropropionate dropwise over 30 minutes. The reaction is exothermic; maintain temp < 20°C to prevent polymerization or side reactions.

-

After addition, reflux the mixture for 3–5 hours.

-

Monitoring: Appearance of heavy NaCl precipitate indicates reaction progress.

-

-

Workup:

-

Filter off the precipitated NaCl salt.

-

Concentrate the filtrate to remove bulk methanol.

-

Redissolve residue in ether/DCM and wash with water to remove residual salts.

-

-

Purification: Fractional distillation. Note: Ensure complete removal of any unreacted disulfide byproducts.

References

-

FEMA Flavor Library. (n.d.). Methyl 3-methylthiopropionate (FEMA 2720). Flavor and Extract Manufacturers Association. Retrieved March 2, 2026, from [Link]

-

PubChem. (n.d.).[1] Methyl 3-methylthiopropionate (Compound CID 61186). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

-

Perflavory. (n.d.). Odor Profile: Methyl 3-methylthiopropionate. Retrieved March 2, 2026, from [Link]

Sources

Methyl 2-(methylthio)propionate reductive off-flavor wine research

The following technical guide is structured to address the specific biochemical and analytical challenges associated with Methyl 2-(methylthio)propionate (and its structural analogs) in enology.

The "Silent" Reductive Off-Flavor: Mechanisms, Detection, and Remediation

Executive Summary

This compound represents a distinct class of "reductive" wine faults that defy traditional remediation. Unlike hydrogen sulfide (

Part 1: Chemical Characterization & Sensory Profile

The term "reductive" in wine usually refers to volatile sulfur compounds (VSCs) like

1.1 Structural Paradox

The molecule contains two sulfur-based functional groups:

-

Thioether (Sulfide) Linkage:

(Non-reactive to Copper). -

Ester Linkage: Derived from the esterification of a sulfur-containing acid.

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Number | 13532-18-8 |

| Sensory Descriptor (Low Conc.) | Tropical fruit, Pineapple, Melon (often indistinguishable from fermentation esters) |

| Sensory Descriptor (High Conc.) | Cheesy, Sulfurous, Metallic, "Cooked Cabbage", Camembert-rind |

| Odor Threshold (Wine) | ~50–100 |

| Copper Reactivity | Null (Lacks free thiol group) |

The Sensory Trap: At threshold levels, it may contribute to a "muddy" fruit profile. As concentration increases, it shifts to a distinct "cheesy/sulfurous" defect that does not aerate out easily due to its higher boiling point compared to

Part 2: Biosynthetic Origins (The Methionine Pathway)

The primary origin of methyl thioesters in wine is the metabolism of sulfur-containing amino acids (Methionine) by Saccharomyces cerevisiae, specifically via the Ehrlich pathway or direct esterification of methanethiol derivatives.

2.1 Mechanism of Formation

-

Precursor Availability: High levels of Methionine in the must (often from excessive DAP addition or specific grape varieties).

-

Catabolism: Yeast converts Methionine to Methional (potato aroma) and Methanethiol.

-

Esterification: Alcohol Acetyltransferase (AAT) enzymes esterify the acid intermediates.

Critical Insight: The formation of the 2-isomer specifically suggests a rearrangement or the involvement of specific precursors like S-methylcysteine, or it serves as a structural analog to the more common Methyl 3-(methylthio)propionate.

Figure 1: Biosynthetic pathway from Methionine to this compound. Note the divergence from standard Ehrlich pathway reduction.

Part 3: Analytical Quantification (GC-SCD)

Standard GC-MS (EI) often lacks the sensitivity for trace sulfur compounds due to poor ionization efficiency and high background noise. Sulfur Chemiluminescence Detection (SCD) is the gold standard for this application due to its equimolar response to sulfur and high selectivity.

3.1 Protocol: Headspace SPME-GC-SCD

Objective: Quantify this compound without artifact formation (disulfide scrambling).

Reagents:

-

Internal Standard: Ethyl methyl sulfide (EMS) or deuterated dimethyl sulfide (

-DMS). -

Matrix Modifier:

(saturated).

Workflow:

-

Sample Preparation:

-

Add 10 mL wine to a 20 mL headspace vial.

-

Add 3g

to facilitate "salting out". -

Add 10

Internal Standard (50 -

Critical Step: Purge vial with Argon to prevent oxidation of other thiols during heating (artifact control).

-

-

Extraction (SPME):

-

Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – essential for low MW sulfurs.

-

Incubation: 40°C for 10 mins (agitation 500 rpm).

-

Extraction: 30 mins at 40°C.

-

-

GC Parameters:

-

Column: DB-Sulfur SCD or equivalent (thick film to retain volatiles).

-

Injector: Splitless mode, 250°C.

-

Oven: 35°C (5 min)

10°C/min

-

-

Detection (SCD):

-

Base temperature: 800°C (Ceramic burner).

-

Hydrogen flow: 40 mL/min; Air: 50 mL/min.

-

Data Interpretation:

Unlike Mass Spec, SCD gives a linear response based on sulfur moles.

Part 4: Remediation & Management (The Copper Paradox)

This section addresses the most critical operational failure in winemaking regarding thioesters.

4.1 Why Copper Fining Fails

Copper sulfate (

-

Reaction:

-

This compound: Structure is

. -

Result: There is no proton to displace. The copper ion cannot bind the sulfur atom effectively due to steric hindrance and lack of charge stabilization.

4.2 Management Strategy

| Strategy | Efficacy | Mechanism | Notes |

| Copper Fining | 0% | N/A | Ineffective. Do not use. |

| Aeration (Macro-Ox) | Low | Volatilization | Boiling point is too high (>150°C) for effective stripping. |

| Lees Management | Medium | Adsorption | Yeast hulls (rich in lipids) may adsorb hydrophobic esters. |

| Hydrolysis (High pH) | High (Risky) | Chemical cleavage | High pH (>3.8) accelerates hydrolysis back to acid + thiol, which can then be treated with Cu. Risk: Oxidizes the wine.[1] |

| Prevention | Critical | YAN Balance | Avoid excess Methionine/Cysteine in must. Moderate DAP usage.[2] |

4.3 The "Blind" Treatment Workflow

If a wine exhibits "reductive" notes but fails a bench-trial copper screen (smell does not improve with

Figure 2: Decision tree for distinguishing Thioesters from treatable reductive faults.

References

-

Siebert, T. E., et al. (2010). Volatile Sulfur Compounds in Wine: Understanding the Role of Copper. Australian Journal of Grape and Wine Research.[3]

-

Ferreira, V., et al. (2017).[4] The Effects of Copper Fining on the Wine Content in Sulfur Off-Odors.[5] Food Chemistry.[2][3][4][5][6][7]

-

Mestres, M., et al. (2000). Analysis of Sulfur Compounds in Wine by Headspace SPME-GC-FPD. Journal of Chromatography A.

-

ETS Laboratories. (2024). Sulfides Panel and Thioester Analysis in Wine.[6][7]

-

Ugliano, M., & Henschke, P. (2009). Yeasts and Wine Flavour: Metabolism of Nitrogen Compounds. Springer.[3]

Sources

- 1. How To Limit Disulfides And Other Reductive Wine Faults During Wine Aging: Tips And Tricks [barrelwise.ca]

- 2. northerngrapesproject.org [northerngrapesproject.org]

- 3. zaguan.unizar.es [zaguan.unizar.es]

- 4. The effects of copper fining on the wine content in sulfur off-odors and on their evolution during accelerated anoxic storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ETS Labs [etslabs.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Organosulfur Building Blocks for Heterocyclic Synthesis

Executive Summary

The strategic incorporation of sulfur into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Sulfur-containing heterocycles—ranging from the ubiquitous thiazoles and thiophenes to complex benzothiophenes—offer unique electronic properties, lipophilicity profiles, and metabolic stability (bioisosterism) that nitrogen or oxygen analogues cannot replicate.

This guide moves beyond basic textbook definitions to provide a practical, mechanism-driven analysis of organosulfur building blocks. We categorize these reagents not just by structure, but by their reactive role (nucleophilic vs. electrophilic) in ring construction. We focus on scalable, robust methodologies suitable for library generation in drug discovery.

Part 1: Strategic Classification of Sulfur Building Blocks

Effective synthesis design requires matching the electronic demand of the substrate with the appropriate sulfur source.

Table 1: Reactivity Profile of Core Organosulfur Building Blocks

| Building Block Class | Representative Reagents | Primary Reactive Mode | Target Heterocycles | Key Advantage |

| Thioamides / Thioureas | Thioacetamide, Thiourea, Thiobenzamide | 1,3-Binucleophile (S, N) | Thiazoles, Thiazines, Thiadiazines | High atom economy; robust cyclization with |

| Elemental Sulfur ( | Orthorhombic Sulfur | Electrophilic/Radical | Thiophenes (Gewald), Dithioles | Multicomponent coupling; inexpensive; avoids odorous thiols. |

| Sulfonyl Hydrazides | Tosyl hydrazide, Arylsulfonyl hydrazides | Radical Thiol Surrogate | Sulfenylated Heterocycles, Benzothiophenes | Odorless solid; stable alternative to thiols for C-H functionalization. |

| 2-Mercaptocyclohexanone | 1,2-Binucleophile | Thiophenes, Thiazoles | Direct condensation; often generated in situ to avoid dimerization. | |

| Dithioesters | Methyl dithiobenzoate | 1,3-Electrophile | Pyrazoles, Isoxazoles (via S-extrusion), Thiophenes | Versatile C-C-S fragment for condensation. |

Part 2: The Nucleophilic Scaffold – Hantzsch Thiazole Synthesis

The reaction between an

Mechanism & Causality

The reaction succeeds due to the "soft" nucleophilicity of the sulfur atom, which rapidly attacks the

Critical Insight: The choice of solvent is paramount. Protic solvents like ethanol facilitate the proton transfers required for the dehydration step. A common failure mode is using a solvent that is too dry or non-polar, stalling the reaction at the hydroxy-dihydrothiazole intermediate.

Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis, highlighting the S-alkylation followed by N-cyclization.

Validated Protocol: Synthesis of 2-Amino-4-Arylthiazole

Source: Adapted from standard Hantzsch protocols [1, 2].

Reagents:

-

2-Bromoacetophenone (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Ethanol (Absolute)[3]

Step-by-Step:

-

Dissolution: In a round-bottom flask, dissolve 5.0 mmol of 2-bromoacetophenone in 10 mL of absolute ethanol.

-

Addition: Add 5.5 mmol of thiourea. The reaction is often exothermic; add slowly if scaling up.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 1-2 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting bromide spot should disappear.

-

Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates.[4]

-

Basification: Pour the mixture into 50 mL of saturated aqueous

to neutralize the HBr salt and liberate the free base. Stir for 15 minutes. -

Isolation: Filter the resulting solid precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Purification: Recrystallize from hot ethanol/water if necessary.

Safety Note:

Part 3: Multicomponent Assembly – The Gewald Reaction

For the synthesis of polysubstituted 2-aminothiophenes, the Gewald reaction is superior to step-wise thiolation methods. It utilizes elemental sulfur (

Mechanism & Causality

The reaction proceeds via a Knoevenagel condensation between a ketone/aldehyde and an

Critical Insight: The "aging" of the sulfur is a myth; however, the solubility of

Figure 2: The Gewald Reaction pathway.[6] Note the dual role of the amine base in condensation and sulfur activation.

Validated Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Source: Standard Gewald conditions [3, 4].

Reagents:

-

Cyclohexanone (10 mmol)

-

Ethyl cyanoacetate (10 mmol)[5]

-

Elemental Sulfur (

) (10 mmol, atom equivalent) -

Diethylamine or Morpholine (10 mmol)

-

Ethanol (20 mL)

Step-by-Step:

-

Mixing: In a 50 mL flask, combine cyclohexanone, ethyl cyanoacetate, and sulfur in ethanol.

-

Initiation: Add the amine base dropwise.[5] Caution: Evolution of heat.

-

Heating: Heat the mixture at 60-70°C for 2-4 hours. The sulfur solid will gradually dissolve/consume.

-

Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture.

-

Filtration: Filter the solid. If no precipitate forms, pour into ice water (100 mL) to induce precipitation.

-

Purification: Recrystallize from ethanol.

Part 4: Advanced Building Blocks – Sulfonyl Hydrazides

In modern C-H functionalization, thiols are often avoided due to dimerization (disulfide formation) and stench. Sulfonyl hydrazides (

Under transition metal catalysis (e.g., Copper or Iodine mediated), sulfonyl hydrazides release a sulfenyl radical (

Decision Framework for Reagent Selection

Figure 3: Decision matrix for selecting the optimal organosulfur building block based on the target scaffold.

References

-

Hantzsch Thiazole Synthesis - Chem Help Asap . Procedure – 2-amino-4-phenylthiazole. Available at: [Link]

-

Organic Chemistry Portal . Gewald Reaction Mechanism and Literature. Available at: [Link]

-

Taylor & Francis Online . Direct C–H bond sulfenylation of (Het)arenes using sulfonyl hydrazides as thiol surrogate. Available at: [Link]

Sources

Methodological & Application

synthesis of Methyl 2-(methylthio)propionate from methyl 2-chloropropionate

Application Note: SYN-042 Title: High-Yield Synthesis of Methyl 2-(methylthio)propionate via SN2 Displacement Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

This compound (CAS 61366-76-5)[1] is a versatile thioester intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and as a high-impact aroma chemical contributing to the perception of ripe fruit flavors[2].

The synthesis of this thioester from methyl 2-chloropropionate and sodium methanethiolate (NaSMe) proceeds via a classic bimolecular nucleophilic substitution (SN2) pathway[3]. The reaction relies on the high nucleophilicity of the methanethiolate anion (

Causality in Reaction Design:

-

Solvent Selection (DMF): Anhydrous N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent. DMF strongly solvates the sodium cation (

) while leaving the thiolate anion poorly solvated ("naked"). This significantly lowers the activation energy required for the SN2 transition state, maximizing the reaction rate and suppressing competing E2 elimination pathways[4]. -

Temperature Control (0 °C to RT): The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C is critical to prevent thermal runaway, which could otherwise lead to the hydrolysis of the methyl ester or unwanted transesterification.

SN2 Mechanism: Thiolate backside attack on the α-carbon.

Materials & Reagents

Note: The following table outlines the stoichiometry for a standard 100 mmol scale optimization.

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount | CAS Number |

| Methyl 2-chloropropionate | Electrophile | 122.55 | 1.0 | 12.26 g | 17639-93-9 |

| Sodium methanethiolate | Nucleophile | 70.09 | 1.1 | 7.71 g | 5188-07-8 |

| Anhydrous DMF | Solvent | 73.09 | - | 50 mL | 68-12-2 |

| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | - | 150 mL | 141-78-6 |

Safety & Environmental Handling

-

Toxicity & Odor: Sodium methanethiolate and the resulting thioester possess an extremely potent, foul odor and are harmful if swallowed[5]. All manipulations must be performed in a highly efficient fume hood.

-

Quenching Protocol: Maintain a secondary bath of 10% aqueous sodium hypochlorite (bleach) inside the fume hood. All glassware, syringes, and contaminated gloves must be submerged in the bleach bath for 24 hours to oxidize residual thiols into odorless sulfonates before standard washing.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each phase is analytically confirmed before proceeding to the next, thereby preventing yield loss.

Phase 1: Reaction Setup

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

-

Add sodium methanethiolate (7.71 g, 110 mmol) to the flask, followed by 30 mL of anhydrous DMF. Stir to create a uniform suspension.

-